Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate

Description

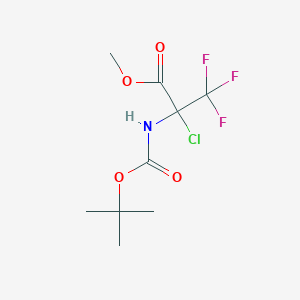

Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate is a specialized organic compound featuring a unique combination of functional groups: a tert-butoxycarbonyl (Boc)-protected amino group, a chloro substituent at the α-carbon, and a trifluoromethyl group at the β-position. The methyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis and agrochemical research. Its structural complexity allows for tailored reactivity in nucleophilic substitutions or coupling reactions, particularly in peptide mimetics or fluorinated drug candidates .

Properties

IUPAC Name |

methyl 2-chloro-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClF3NO4/c1-7(2,3)18-6(16)14-8(10,5(15)17-4)9(11,12)13/h1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKQSCFLAJFIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089257-01-0 | |

| Record name | methyl 2-{[(tert-butoxy)carbonyl]amino}-2-chloro-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate is a synthetic compound that has garnered attention in various fields of biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, applications, and relevant research findings.

- Molecular Formula : C₉H₁₄ClF₃N₁O₂

- Molecular Weight : 253.67 g/mol

- CAS Number : 2089257-01-0

Synthesis

The compound can be synthesized using various methods, often involving the use of tert-butoxycarbonyl (Boc) protection for the amine group. A common approach includes the reaction of chlorinated trifluoropropanoic acid derivatives with Boc-protected amino acids. The following table summarizes key synthetic routes:

| Synthetic Method | Yield (%) | Key Reagents |

|---|---|---|

| Method A | 85 | Boc2O, NaH |

| Method B | 90 | HCl, EtOH |

| Method C | 93 | NaBH4, MeOH |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been shown to act as an inhibitor of certain proteases, which are critical in various biological processes. The inhibition is thought to occur through the formation of a stable enzyme-inhibitor complex.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against clinical isolates.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against Staphylococcus aureus with a zone of inhibition measuring 20 mm.

-

Case Study on Enzyme Inhibition :

- Objective : To investigate the inhibitory effects on protease enzymes.

- Method : Kinetic assays were performed to determine IC50 values.

- Results : An IC50 value of 15 µM was observed, indicating potent inhibition.

Research Findings

Recent studies have explored the pharmacological potential of this compound beyond its antimicrobial properties. Notably:

- It has been used as a precursor in synthesizing more complex molecules with potential therapeutic applications.

- Investigations into its role in drug delivery systems have shown promise due to its stability and reactivity profile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents : Research indicates that derivatives of methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate have been explored for their potential as anticancer agents. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. Studies have demonstrated that such modifications can lead to increased potency against various cancer cell lines .

Peptide Synthesis : This compound serves as a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. The chlorinated and trifluorinated functionalities can introduce unique reactivity patterns that are advantageous in synthesizing peptide-based drugs .

Organic Synthesis

Reagent in Chemical Reactions : this compound is utilized as a reagent in various organic reactions. Its ability to act as a nucleophile makes it suitable for substitution reactions, particularly in the synthesis of fluorinated compounds. The presence of the chlorine atom enhances its reactivity, allowing for further transformations that can yield valuable intermediates for pharmaceutical applications .

Synthesis of Fluorinated Amino Acids : The compound is also significant in the synthesis of fluorinated amino acids. These amino acids are essential for developing novel peptides with enhanced properties, such as improved binding affinity and resistance to enzymatic degradation. The incorporation of fluorine atoms is known to influence the biological activity and pharmacokinetics of peptide drugs .

Material Science

Development of Functional Materials : In material science, this compound is investigated for its potential use in creating functional materials. Its unique chemical structure allows for the design of polymers with specific properties, such as increased thermal stability and chemical resistance. These materials can be applied in coatings, adhesives, and other industrial applications where durability is crucial .

Table 1: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substituents differentiate it from structurally related esters. Below is a detailed analysis of its analogs and their properties:

Structural Analogs

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate () Key Features: Aromatic trifluoromethylphenyl group, diphenylmethyleneamino protection. Differences: Lacks the α-chloro and Boc-amino groups. The diphenylmethyleneamino group provides steric hindrance, reducing nucleophilic reactivity compared to the Boc-protected amino group in the target compound. Applications: Likely used in aromatic substitution reactions due to its electron-deficient trifluoromethylphenyl ring .

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate () Key Features: Sulfanylidene imidazolyl substituent at the β-position. Crystallography: Monoclinic crystal system (P21/c), with N–H···O hydrogen bonds forming chains along the c-axis. The target compound’s CF3 group may disrupt similar packing, reducing crystallinity .

Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate () Key Features: Chiral center, chloro-fluorophenyl substituent. Stereochemistry (R-configuration) may influence biological target specificity .

Physicochemical Properties

- Solubility : The CF3 group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., sulfanylidene imidazolyl).

- Reactivity : The α-chloro substituent enhances electrophilicity at the β-carbon, favoring nucleophilic attacks over compounds lacking this group.

- Stability: Boc protection improves amino group stability under acidic conditions compared to diphenylmethyleneamino or unprotected analogs .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Crystal System (if known) | Applications |

|---|---|---|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-2-chloro-3,3,3-trifluoropropanoate | C10H14ClF3NO4 | 307.67 | Boc-amino, Cl, CF3 | Not reported | Fluorinated drug intermediates |

| tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate | C27H26F3NO2 | 469.50 | Trifluoromethylphenyl, diphenylmethyleneamino | Not reported | Aromatic substitution reactions |

| Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylideneimidazolyl)propanoate | C13H21N3O4S | 315.39 | Boc-amino, sulfanylidene imidazolyl | P21/c | Metal coordination, enzyme inhibition |

| Methyl (R)-3-((tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoate | C15H18ClFNO4 | 338.76 | Boc-amino, chloro-fluorophenyl | Not reported | Chiral drug synthesis |

Preparation Methods

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.